6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
Chemical Identity and Structure
The compound 6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS: 897466-59-0) is a benzothiazole derivative with a molecular formula of C₂₀H₁₈F₃N₃OS and a molecular weight of 405.44 g/mol . Its structure comprises:
- A 6-methyl-1,3-benzothiazole core.
- A piperazine ring substituted at position 2 of the benzothiazole.
- A 3-(trifluoromethyl)benzoyl group linked to the piperazine via a carbonyl moiety.
The compound is commercially available for research purposes, with a SMILES notation of Cc1ccc2c(c1)sc(n2)N1CCN(CC1)C(=O)c1cccc(c1)C(F)(F)F .
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-5-6-16-17(11-13)28-19(24-16)26-9-7-25(8-10-26)18(27)14-3-2-4-15(12-14)20(21,22)23/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVURZHFXUZWPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group or other less electronegative substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound is compared to structurally related molecules from the literature, focusing on substituents, molecular weights, and functional groups.
Table 1: Comparison of Structural Features
Substituent Effects on Physicochemical Properties
- Urea vs. Benzoyl Linkage: The target compound’s benzoyl-piperazine moiety contrasts with the urea-thiazole linkage in the 11-series.
- Chloro/Fluoro Substituents : Analogs like 11b (3,5-dichlorophenyl) and 11c (3-chloro-4-fluorophenyl) introduce halogen atoms, which can modulate electronic properties and binding to hydrophobic pockets .
Pharmacological Potential
Design Optimization
- Bioavailability : The target compound’s lower molecular weight (405.44 vs. 534–602 in 11-series) may favor better membrane permeability.
- Selectivity : Introducing chloro or methoxy groups (as in 11l or 11k) could refine target engagement, balancing electronic and steric effects .
Biological Activity
6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS Number: 897466-59-0) is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H18F3N3OS
- Molecular Weight : 405.44 g/mol
- Structure : The compound features a benzothiazole core substituted with a piperazine ring and a trifluoromethyl-benzoyl group, contributing to its unique biological properties.
Biological Activity Overview
Benzothiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies indicate that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown minimal inhibitory concentrations (MICs) effective against various pathogens .
- Anticancer Properties : Research has highlighted the potential of benzothiazole derivatives as anticancer agents. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective activity. Related benzothiazoles have been tested for their ability to mitigate neuronal injury in models of ischemia/reperfusion injury .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, certain derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
- Modulation of Signaling Pathways : Compounds in this class can interfere with critical signaling pathways that regulate cell growth and apoptosis. This modulation can lead to increased apoptosis in cancer cells while sparing normal cells.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress-induced damage .
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives:
- Anticancer Activity : A study evaluated the antiproliferative effects of various benzothiazole compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 20 µM for selected compounds .
- Neuroprotective Studies : Research involving the evaluation of neuroprotective effects demonstrated that specific derivatives reduced neuronal injury during ischemic conditions. These findings suggest potential applications in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
